GNF-5

描述

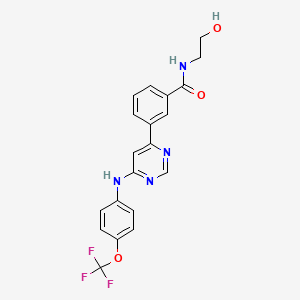

GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl kinase. It is an analogue of GNF-2, with a modification that includes a N-(2-hydroxyethyl) group at the amidic nitrogen atom. This compound has shown potential in inhibiting the proliferation of Bcr-Abl positive cells, making it a promising candidate for research in chronic myelogenous leukemia (CML) and other related conditions .

准备方法

Synthetic Routes and Reaction Conditions

GNF-5 is synthesized through a series of chemical reactions starting from commercially available precursors. The key steps involve the formation of the pyrimidine ring and the subsequent attachment of the trifluoromethoxyphenyl and hydroxyethyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

化学反应分析

Types of Reactions

GNF-5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research .

科学研究应用

Chemical Properties and Mechanism of Action

GNF-5 is an analogue of GNF-2, characterized by a modification at the 4-position with an N-hydroxyethyl carboxamide group, which enhances its pharmacokinetic properties. It binds to the myristate-binding site of the Abl kinase domain, influencing the conformation of the ATP-binding site and thereby inhibiting kinase activity. The compound exhibits an IC50 value ranging from 0.1 to >10 μM across various cancer cell lines, with specific efficacy against imatinib-resistant mutations such as T315I and E255V .

Chronic Myelogenous Leukemia (CML)

CML is driven by the Bcr-Abl fusion protein, which results from a chromosomal translocation. This compound has shown promising results in preclinical models:

- Inhibition of Cell Proliferation : this compound effectively inhibits the proliferation of Bcr-Abl positive cell lines, including those resistant to imatinib. In studies involving Ba/F3 cells expressing mutant forms of Bcr-Abl, this compound demonstrated IC50 values of 0.38 µM for E255V and 5 µM for T315I mutants .

- In Vivo Efficacy : In murine models, this compound significantly improved survival rates in mice transplanted with imatinib-resistant Bcr-Abl cells. Continuous administration of this compound extended survival from 24 days to over 50 days compared to controls .

Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the potential of this compound in treating HCC:

- Mechanism of Action : this compound, when combined with imatinib, has been shown to inhibit growth in HepG2 human hepatocarcinoma cells by inducing cell cycle arrest and apoptosis through inhibition of Skp2 expression .

Diabetes and Metabolic Disorders

This compound has also been investigated for its effects beyond oncology:

- Beta Cell Preservation : In streptozotocin-induced diabetic mice, this compound prevented beta-cell loss and maintained blood glucose levels by enhancing insulin protein levels . This suggests a potential role for this compound in managing diabetes-related complications.

Asthma Management

In models of asthma, this compound demonstrated efficacy in reducing airway hyperresponsiveness and remodeling, indicating its potential as a therapeutic agent in respiratory diseases .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Study 1: Efficacy Against Imatinib Resistance

A study conducted on mice with CML showed that combining this compound with imatinib not only inhibited tumor growth but also suppressed the emergence of resistance mutations in vitro . This combination therapy approach may provide a new strategy for overcoming resistance in CML patients.

Case Study 2: Impact on HepG2 Cells

In another study focusing on HCC treatment, researchers found that this compound effectively inhibited cell growth by inducing cell cycle arrest at the G0/G1 phase through modulation of Skp2 expression. This highlights its potential as a dual-action therapeutic agent targeting both proliferation and apoptosis pathways in cancer cells .

作用机制

GNF-5 exerts its effects by binding to the myristate pocket near the C-terminus of the kinase domain of ABL kinase. This binding inhibits the phosphorylation of the T315I-harboring BCR-ABL mutant, thereby blocking the downstream signaling pathways involved in cell proliferation and survival. The compound acts synergistically with other inhibitors like nilotinib to enhance its inhibitory effects .

相似化合物的比较

GNF-5 is compared with other similar compounds such as:

GNF-2: An analogue of this compound with a similar structure but different pharmacokinetic properties.

Imatinib: A first-generation Bcr-Abl inhibitor with high specificity for the Bcr-Abl protein.

Dasatinib, Nilotinib, Bosutinib, Ponatinib: Second- and third-generation Bcr-Abl inhibitors designed to overcome resistance to imatinib.

Uniqueness

This compound is unique due to its non-ATP competitive inhibition mechanism and its ability to bind to the myristate pocket, which is distinct from the ATP-binding site targeted by other inhibitors. This unique binding mode allows this compound to be effective against certain resistant mutations of Bcr-Abl .

生物活性

GNF-5 is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase, primarily utilized in the treatment of chronic myeloid leukemia (CML) and other malignancies. This compound is an analogue of GNF-2, designed to enhance pharmacokinetic properties and therapeutic efficacy against various Bcr-Abl mutations, particularly those associated with resistance to conventional therapies like imatinib.

- Chemical Name : N-(2-Hydroxyethyl)-3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide

- CAS Number : 778277-15-9

- Molecular Weight : 365.38 g/mol

- Solubility : >10 mM in DMSO

This compound operates by binding to the myristate-binding site of the Abl kinase, leading to allosteric inhibition. This unique binding mechanism allows this compound to circumvent the typical ATP competition seen with many other inhibitors, providing a distinct advantage in targeting resistant Bcr-Abl variants.

In Vitro Studies

- Inhibition of Cell Proliferation :

- Effects on Hepatocellular Carcinoma (HCC) :

- Apoptosis Induction :

In Vivo Studies

- Animal Model Efficacy :

- In murine models injected with Ba/F3 cells expressing Bcr-Abl, treatment with this compound significantly normalized peripheral blood counts and spleen size after continuous administration (50 mg/kg twice daily for seven days) .

- In models with imatinib-resistant T315I Bcr-Abl transduced bone marrow, this compound extended survival from 24 days to 22 days compared to controls, highlighting its potential as a therapeutic option for resistant CML cases .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other inhibitors in various contexts:

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Wild-type Abl | 220 | Non-ATP competitive allosteric inhibitor |

| Imatinib | Wild-type Abl | ~30 | ATP competitive; less effective against resistant mutants |

| Dasatinib | Wild-type Abl | ~12 | ATP competitive; effective but more side effects reported |

| This compound | T315I mutant | 5000 | Less effective than imatinib but still significant |

Case Studies

- Chronic Myeloid Leukemia :

- Hepatocellular Carcinoma :

属性

IUPAC Name |

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQUYGWWHIHOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778277-15-9 | |

| Record name | GNF-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 778277-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GNF-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。